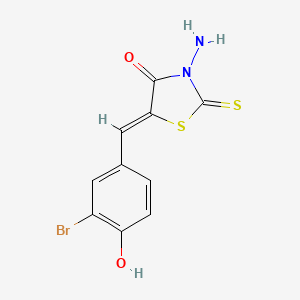
3-amino-5-(3-bromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
描述
3-amino-5-(3-bromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with diverse applications in scientific research. It is commonly referred to as BTATz and has a molecular formula of C11H8BrN2O2S2. BTATz is a thiazolidinone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of BTATz is complex and varies depending on the application. As a metal ion probe, BTATz forms a complex with metal ions such as copper, zinc, and cadmium, leading to changes in its fluorescence properties. As an antioxidant and anti-inflammatory agent, BTATz scavenges free radicals and inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. As an antimicrobial and anticancer agent, BTATz induces apoptosis and inhibits cell proliferation by targeting various cellular pathways.
Biochemical and Physiological Effects
BTATz has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. As an antioxidant and anti-inflammatory agent, BTATz has been shown to reduce oxidative stress and inflammation in animal models of diabetes, atherosclerosis, and neurodegenerative diseases. As an antimicrobial and anticancer agent, BTATz has been shown to inhibit the growth of various bacterial and cancer cell lines.
实验室实验的优点和局限性
BTATz has several advantages for lab experiments, including its ease of synthesis, stability, and diverse applications. However, BTATz also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for the use of BTATz in scientific research. One possible direction is the development of BTATz-based fluorescent probes for the detection of other metal ions. Another direction is the optimization of BTATz derivatives for use as antimicrobial and anticancer agents. Additionally, the potential use of BTATz in the development of new drugs for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, BTATz is a synthetic compound with diverse applications in scientific research. Its ease of synthesis, stability, and diverse applications make it a valuable tool for researchers in various fields. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTATz have been discussed in this paper. Further research is needed to fully understand the potential of BTATz in scientific research.
科学研究应用
BTATz has been extensively used in scientific research due to its diverse applications. It has been used as a ligand for the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions. Additionally, BTATz has been used as an antioxidant and anti-inflammatory agent due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. BTATz has also been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
(5Z)-3-amino-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S2/c11-6-3-5(1-2-7(6)14)4-8-9(15)13(12)10(16)17-8/h1-4,14H,12H2/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKHLPWTUQPCSA-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(3-acetylphenyl)amino]carbonothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B3483339.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3483347.png)
![5-chloro-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3483351.png)

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3483355.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3483363.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3483368.png)
![N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3483376.png)

![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)
![3-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483407.png)
